molecular formula C7H9NO6S B1678998 (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide CAS No. 635318-11-5

(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide

Cat. No. B1678998
M. Wt: 235.22 g/mol
InChI Key: AVDUGNCTZRCAHH-MDASVERJSA-N
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Description

“(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide” is a chemical compound that is used in various industries . Its unique structure and properties make it a promising candidate for various studies, including drug design, catalysis, and material science.

Scientific Research Applications

Metabotropic Glutamate Receptor Agonists

Conformational Analysis and Biological Activity : Research has highlighted the importance of conformationally locked analogues of amino acids, such as glutamate, embedded into the bicyclo[3.1.0]hexane core structure. These compounds, including various analogues like LY354740, have been explored for their potent and selective activity against group 2 metabotropic glutamate receptors (mGluRs), demonstrating significant potential for anticonvulsant and anxiolytic properties. The structural design of these molecules aims to mimic the bioactive conformation of glutamate, suggesting their utility in neuroscience research, particularly for studying the modulation of synaptic transmission and its implications for neurological disorders (Jimeno et al., 2011); (Pedregal & Prowse, 2002).

Mechanistic Insights and Therapeutic Potentials

Antipsychotic Pharmacology : The compound LY404039, a derivative relevant to the chemical structure , has been investigated for its antipsychotic pharmacology, particularly in models of psychosis induced by substances like PCP and d-amphetamine. Studies using mGlu receptor-deficient mice have provided evidence for the selective activation of mGlu2 receptors by LY404039, differentiating its mechanism from that of traditional antipsychotic drugs. This specificity underscores the potential of targeting mGlu2 receptors for developing novel antipsychotic therapies with possibly fewer side effects than current treatments (Fell et al., 2008).

Synthesis and Chemical Characterization

Stereoselective Synthesis : The stereoselective synthesis of LY354740 and its fluorinated derivatives has been described, demonstrating the importance of precise stereocontrol in achieving high potency and selectivity for group 2 mGluRs. These synthetic strategies not only provide access to these valuable pharmacological tools but also open avenues for the development of new analogues with enhanced properties for both basic research and therapeutic applications (Monn et al., 1997); (Krysiak et al., 2010).

Novel Synthetic Approaches and Applications

Cross-Claisen Condensation : Innovative synthetic routes, such as the cross-Claisen condensation of N-Fmoc-amino acids, have been developed to access a broad range of constrained heterocyclic γ-amino acids. These methodologies not only facilitate the synthesis of compounds like LY379268 but also enable the exploration of their potential in mimicking protein secondary structures, which could have far-reaching implications in drug design and materials science (Mathieu et al., 2015).

Safety And Hazards

The safety data sheet of this compound provides information about its safety and hazards .

Future Directions

The future directions of this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO6S/c8-7(6(11)12)1-15(13,14)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDUGNCTZRCAHH-MDASVERJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C2S1(=O)=O)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]([C@@H]2[C@H]([C@@H]2S1(=O)=O)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212943
Record name Pomaglumetad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide

CAS RN

635318-11-5
Record name (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635318-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 404039
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pomaglumetad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POMAGLUMETAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531QUG7P9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide
Reactant of Route 2
(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide
Reactant of Route 3
(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide
Reactant of Route 4
(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide
Reactant of Route 5
(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide
Reactant of Route 6
(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide

Citations

For This Compound
10
Citations
JA Monn, SM Massey, MJ Valli, SS Henry… - Journal of medicinal …, 2007 - ACS Publications
(−)-4-Amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate (LY389795, (−)-3) is a highly potent and selective agonist of metabotropic glutamate receptors 2 (mGlu2) and 3 (mGlu3). As …
Number of citations: 75 pubs.acs.org
RD Moulton, KJ Ruterbories, DW Bedwell… - Drug Metabolism and …, 2015 - ASPET
To characterize the hydrolysis of the peptide prodrug pomaglumetad methionil (LY2140023; (1R,4S,5S,6S)-4-(L-methionylamino)-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-…
Number of citations: 8 dmd.aspetjournals.org
JA Monn, SS Henry, SM Massey… - Journal of medicinal …, 2018 - ACS Publications
Multiple therapeutic opportunities have been suggested for compounds capable of selective activation of metabotropic glutamate 3 (mGlu 3 ) receptors, but small molecule tools are …
Number of citations: 24 pubs.acs.org
BA Dressman, EG Tromiczak, MD Chappell… - Bioorganic & Medicinal …, 2016 - Elsevier
Negative modulators of metabotropic glutamate 2 & 3 receptors demonstrate antidepressant-like activity in animal models and hold promise as novel therapeutic agents for the …
Number of citations: 5 www.sciencedirect.com
CC Felder, DA Schober, Y Tu, A Quets, H Xiao… - … of Pharmacology and …, 2017 - ASPET
LY2812223 [(1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid] was identified via structure-activity studies arising from the potent …
Number of citations: 9 jpet.aspetjournals.org
M Waser, ED Moher, SSK Borders… - … Process Research & …, 2011 - ACS Publications
To fuel clinical development of the experimental CNS medicine LY2140023, we developed a scalable route for the multistep synthesis of a pivotal synthetic intermediate. The core of the …
Number of citations: 29 pubs.acs.org
C Schlumberger, D Schäfer, C Barberi… - Behavioural …, 2009 - journals.lww.com
It has been proposed that activation of metabotropic glutamate receptor subtype 2/3 (mGluR2/3) may induce both antipsychotic and anxiolytic effects. The aim of this study was to …
Number of citations: 79 journals.lww.com
P Seeman, HC Guan - Synapse, 2009 - Wiley Online Library
The glutamate agonist LY404,039 has been used to treat schizophrenia. Because all currently used antipsychotics act on dopamine receptors, it was decided to examine whether this …
Number of citations: 32 onlinelibrary.wiley.com
R Celli, I Santolini, G Van Luijtelaar… - Expert opinion on …, 2019 - Taylor & Francis
Introduction: Several drugs targeting the GABAergic system are used in the treatment of epilepsy, but only one drug targeting glutamate receptors is on the market. This is surprising …
Number of citations: 50 www.tandfonline.com
CC Felder, DA Schober, Y Tu, AT Quets… - … of Pharmacology and …, 2017 - researchgate.net
LY2812223 was identified via structure-activity studies arising from the potent mGlu2/3 receptor agonist LY354740 as an mGlu2-preferring agonist. This pharmacology was determined …
Number of citations: 3 www.researchgate.net

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